molecular formula C22H27ClN2O3S B11345745 1-[(4-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11345745
M. Wt: 435.0 g/mol
InChI Key: FJMARZCNEUWLBR-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group, a 4-chlorophenylmethanesulfonyl group, and a 2,4,6-trimethylphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-chlorophenylmethanesulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sulfur dioxide and chlorine in the presence of a catalyst.

    Preparation of piperidine-4-carboxamide: Piperidine-4-carboxylic acid is converted to its corresponding carboxamide using a dehydrating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The final compound is obtained by reacting 4-chlorophenylmethanesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonamides or carboxamides.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-15-12-16(2)21(17(3)13-15)24-22(26)19-8-10-25(11-9-19)29(27,28)14-18-4-6-20(23)7-5-18/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,24,26)

InChI Key

FJMARZCNEUWLBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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